5-(4-methylpiperazin-1-yl)sulfonyl-2-phenylmethoxybenzoic acid
Overview
Description
5-(4-methylpiperazin-1-yl)sulfonyl-2-phenylmethoxybenzoic acid is a complex organic compound with a molecular formula of C16H24N2O5S. This compound is known for its unique structure, which includes a piperazine ring, a sulfonyl group, and a benzoic acid moiety. It is often used in various chemical and pharmaceutical applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylpiperazin-1-yl)sulfonyl-2-phenylmethoxybenzoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via a sulfonation reaction using sulfur trioxide or chlorosulfonic acid.
Attachment of the Benzoic Acid Moiety: The benzoic acid moiety is attached through an esterification reaction, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. Common industrial methods include continuous flow synthesis and batch processing.
Chemical Reactions Analysis
Types of Reactions
5-(4-methylpiperazin-1-yl)sulfonyl-2-phenylmethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoic acids and piperazine derivatives.
Scientific Research Applications
5-(4-methylpiperazin-1-yl)sulfonyl-2-phenylmethoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 5-(4-methylpiperazin-1-yl)sulfonyl-2-phenylmethoxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The piperazine ring and sulfonyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoic acid: Shares a similar structure but with an ethoxy group instead of a phenylmethyl group.
Sildenafil: Contains a similar piperazine-sulfonyl structure but with different substituents.
Uniqueness
5-(4-methylpiperazin-1-yl)sulfonyl-2-phenylmethoxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H22N2O5S |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
5-(4-methylpiperazin-1-yl)sulfonyl-2-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C19H22N2O5S/c1-20-9-11-21(12-10-20)27(24,25)16-7-8-18(17(13-16)19(22)23)26-14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3,(H,22,23) |
InChI Key |
BHMYNCIWGPSHPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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